molecular formula C9H6ClFN2O2 B14026039 Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate

Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate

Cat. No.: B14026039
M. Wt: 228.61 g/mol
InChI Key: NATICLPXDDUWNP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and functionalization steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 2-chloro-6-fluoroimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)5-2-8-12-7(10)4-13(8)3-6(5)11/h2-4H,1H3

InChI Key

NATICLPXDDUWNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1F)Cl

Origin of Product

United States

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